molecular formula C12H18N2O3S2 B6417766 1-methanesulfonyl-N-[(thiophen-3-yl)methyl]piperidine-4-carboxamide CAS No. 1058491-74-9

1-methanesulfonyl-N-[(thiophen-3-yl)methyl]piperidine-4-carboxamide

Cat. No.: B6417766
CAS No.: 1058491-74-9
M. Wt: 302.4 g/mol
InChI Key: UWJHGVRBXRIYCW-UHFFFAOYSA-N
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Description

1-Methanesulfonyl-N-[(thiophen-3-yl)methyl]piperidine-4-carboxamide is a synthetic organic compound of significant interest in medicinal chemistry and drug discovery. Its structure incorporates a piperidine core, a methanesulfonyl (mesyl) group, and a thiophene-3-ylmethyl substituent, making it a versatile intermediate for the synthesis of more complex molecules. The piperidine ring is a common pharmacophore found in numerous bioactive compounds, and the incorporation of the thiophene heterocycle can enhance binding affinity and modulate electronic properties . Research Applications & Value: This compound serves as a key building block in pharmaceutical research. Its primary research value lies in its potential as a precursor for the development of novel therapeutics. Piperidine-carboxamide derivatives have been extensively investigated for their pharmacological activities, including as modulators of various receptors . Researchers utilize this compound to explore structure-activity relationships (SAR) and to create libraries of analogs aimed at discovering new lead compounds. Handling & Disclaimer: This product is intended for research purposes in a controlled laboratory setting. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet (SDS) and adhere to all standard laboratory safety protocols before handling.

Properties

IUPAC Name

1-methylsulfonyl-N-(thiophen-3-ylmethyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O3S2/c1-19(16,17)14-5-2-11(3-6-14)12(15)13-8-10-4-7-18-9-10/h4,7,9,11H,2-3,5-6,8H2,1H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWJHGVRBXRIYCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)C(=O)NCC2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sulfonylation of Piperidine-4-Carboxylic Acid

The foundational step involves introducing the methanesulfonyl group to the piperidine nitrogen. Piperidine-4-carboxylic acid (isonipecotic acid) undergoes sulfonylation using methanesulfonyl chloride in the presence of a base such as triethylamine or pyridine. This reaction typically proceeds at 0–5°C to minimize side reactions, yielding 1-methanesulfonylpiperidine-4-carboxylic acid with >85% purity after aqueous workup.

Key Reaction Parameters

ParameterConditionsYield (%)
Temperature0–5°C88–92
BaseTriethylamine (2.2 equiv)
SolventDichloromethane
Reaction Time4–6 hours

Activation of Carboxylic Acid

The carboxylic acid at position 4 of the piperidine ring is activated to facilitate amide bond formation. Thionyl chloride (SOCl₂) converts 1-methanesulfonylpiperidine-4-carboxylic acid into its corresponding acid chloride. This step is conducted under reflux in anhydrous toluene, achieving near-quantitative conversion within 2 hours.

Critical Considerations

  • Moisture must be rigorously excluded to prevent hydrolysis.

  • Excess thionyl chloride is removed under reduced pressure to avoid side reactions during the subsequent amidation step.

Amide Bond Formation with (Thiophen-3-yl)methylamine

Coupling Strategies

The activated acid chloride reacts with (thiophen-3-yl)methylamine to form the target carboxamide. This reaction is performed in tetrahydrofuran (THF) with N,N-diisopropylethylamine (DIPEA) as a base, yielding 1-methanesulfonyl-N-[(thiophen-3-yl)methyl]piperidine-4-carboxamide. Alternative methods employ coupling agents like HATU or EDC, though these are less cost-effective for industrial-scale synthesis.

Optimized Conditions

ParameterConditionsYield (%)
SolventTHF78–82
BaseDIPEA (3.0 equiv)
TemperatureRoom temperature
Reaction Time12–16 hours

Purification and Characterization

Crude product purification involves flash chromatography (silica gel, ethyl acetate/hexanes gradient) or recrystallization from ethanol/water. Final characterization employs:

  • ¹H NMR : Distinct signals include δ 2.8–3.1 ppm (piperidine CH₂ adjacent to sulfonyl), δ 4.3–4.5 ppm (N-CH₂-thiophene), and δ 6.9–7.4 ppm (thiophene protons).

  • HRMS : Molecular ion peak at m/z 357.1243 [M+H]⁺ (theoretical: 357.1246).

Industrial-Scale Production Considerations

Process Intensification

Continuous flow reactors enhance scalability by improving heat transfer and reducing reaction times. For instance, sulfonylation in a microreactor at 10°C achieves 94% yield with a residence time of 15 minutes.

Waste Management

Methanesulfonyl chloride generates HCl gas, necessitating scrubbers. Solvent recovery systems (e.g., distillation for THF) reduce environmental impact.

Comparative Analysis of Synthetic Approaches

MethodAdvantagesLimitations
Acid Chloride RouteHigh yields (82%)Moisture-sensitive intermediates
Coupling Agent RouteMild conditionsHigh cost of reagents
Flow ChemistryScalabilityInitial equipment investment

Chemical Reactions Analysis

Types of Reactions

1-methanesulfonyl-N-[(thiophen-3-yl)methyl]piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the piperidine ring can be reduced to form alcohols.

    Substitution: The methanesulfonyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Its potential pharmacological properties could be explored for therapeutic applications.

    Industry: The compound could be used in the development of new materials with specific properties, such as conductivity or stability.

Mechanism of Action

The mechanism of action of 1-methanesulfonyl-N-[(thiophen-3-yl)methyl]piperidine-4-carboxamide would depend on its specific interactions with biological targets. Potential molecular targets could include enzymes or receptors, where the compound may act as an inhibitor or modulator. The pathways involved would be determined by the specific biological context in which the compound is used.

Comparison with Similar Compounds

Structural Comparison with Analogous Piperidine-4-Carboxamide Derivatives

Core Structural Features

The target compound shares a piperidine-4-carboxamide scaffold with several analogs but differs in substituent chemistry. Key comparisons include:

Table 1: Structural and Molecular Comparisons
Compound Name (CAS or Reference) Molecular Formula Molecular Weight Key Substituents Reported Activity
Target Compound (Not reported in evidence) ~C₁₂H₁₇N₂O₃S₂ ~341.4* Methanesulfonyl, (thiophen-3-yl)methyl N/A
(R)-N-(4-Fluorobenzyl)-1-(1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamide Not provided Not provided 4-Fluorobenzyl, naphthalen-1-yl SARS-CoV-2 inhibitor
1-(Methylsulfonyl)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)piperidine-4-carboxamide (CAS 2034368-25-5) C₁₆H₂₀N₄O₃S₂ 380.5 Methylsulfonyl, thiophen-3-yl-pyrazine-methyl Not reported
1-Methanesulfonyl-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}piperidine-4-carboxamide (CAS 2097859-91-9) C₁₇H₂₁N₅O₃S 375.4 Methanesulfonyl, pyridin-4-yl-pyrazine-methyl Not reported
N-Methyl-1-(2-phenylethenesulfonyl)-N-{[2-(pyrrolidin-1-yl)phenyl]methyl}piperidine-4-carboxamide Not provided Not provided Phenylethenesulfonyl, pyrrolidin-phenyl-methyl Not reported
1-Benzyl-4-phenylamino-4-piperidinecarboxamide Not provided Not provided Benzyl, phenylamino Not reported

*Estimated based on structural analysis.

Substituent Analysis

Aromatic Groups:
  • Thiophene vs.
  • Bulkier Aromatics : Compounds with naphthalene () or 4-fluorobenzyl groups () exhibit enhanced hydrophobicity, which may improve target binding but reduce aqueous solubility .
Sulfonyl Groups:
  • Methanesulfonyl vs. Phenylethenesulfonyl : The target’s methanesulfonyl group is smaller and more electron-withdrawing than phenylethenesulfonyl (), possibly enhancing metabolic stability .
Nitrogen Substituents:
  • Thiophen-3-ylmethyl vs. Pyrazine/Pyrrolidine Derivatives : The target’s substituent lacks the nitrogen-rich heterocycles seen in –6, which could reduce polar interactions but improve blood-brain barrier penetration .

Physicochemical and Functional Implications

Molecular Weight and Bioavailability

  • The target’s estimated molecular weight (~341.4) is lower than most analogs (e.g., 380.5 in ), aligning with Lipinski’s “Rule of Five” for drug-likeness .
  • Pyrazine-containing analogs (–6) have higher nitrogen content, which may increase hydrogen-bonding capacity but reduce membrane permeability .

Electronic Effects

  • Thiophene vs. Fluorobenzyl: The thiophene’s sulfur atom may engage in unique non-covalent interactions (e.g., sulfur-π or hydrogen bonding) compared to fluorine’s electronegativity in .

Biological Activity

1-Methanesulfonyl-N-[(thiophen-3-yl)methyl]piperidine-4-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C18H23N3O3S2
  • Molecular Weight : 393.52 g/mol
  • CAS Number : 1235382-25-8

This compound is believed to exert its biological effects through multiple mechanisms:

  • Inhibition of Tumor Cell Growth : Research indicates that similar piperidine derivatives can inhibit tumor cell proliferation and migration. For instance, compounds with structural similarities have shown effectiveness in inducing ferroptosis in tumor cells by modulating pathways involving the NRF2 protein, which is crucial for cellular antioxidant responses .
  • Targeting Specific Receptors : The compound may interact with various molecular targets associated with cancer progression, including those involved in cell signaling pathways that regulate cell growth and survival .
  • Antiviral Properties : Some studies suggest that derivatives of piperidine compounds exhibit antiviral activities, potentially making them suitable for further development against viral infections .

In Vitro Studies

A series of in vitro studies have demonstrated the biological activity of related compounds:

  • Cell Proliferation Assays : Compounds similar to this compound have been tested against various cancer cell lines, showing significant inhibition of cell growth at low micromolar concentrations (EC50 values ranging from 130 to 263 μM) .
  • Ferroptosis Induction : In studies involving piperidine derivatives, increased levels of reactive oxygen species (ROS) and malondialdehyde (MDA) were observed, indicating oxidative stress leading to ferroptosis in tumor cells. This suggests a potential mechanism for the anti-tumor effects of these compounds .

Case Studies

  • Anti-Cancer Activity : A notable study focused on a structurally similar sulfonamide compound demonstrated its ability to inhibit tumor cell migration and promote apoptosis through the KEAP1-NRF2-GPX4 axis. This pathway is pivotal in regulating oxidative stress responses in cancer cells, highlighting the therapeutic potential of such compounds .
  • Antiviral Activity : In another study, piperidine derivatives were evaluated for their antiviral properties, particularly against HIV. The results indicated that modifications at specific positions on the piperidine ring could enhance antiviral efficacy, suggesting that this compound might exhibit similar properties .

Data Table: Biological Activity Overview

Activity TypeAssay TypeResultReference
Tumor Cell ProliferationEC50 Measurement130 - 263 μM
Ferroptosis InductionROS & MDA LevelsIncreased levels observed
Antiviral ActivityViral Load ReductionSignificant reduction noted

Q & A

Q. What are the key considerations in designing a synthetic route for 1-methanesulfonyl-N-[(thiophen-3-yl)methyl]piperidine-4-carboxamide?

Methodological Answer: The synthesis typically involves multi-step reactions:

  • Intermediate formation : Introduce the methylsulfonyl group via oxidation of a methylthio precursor (e.g., using mCPBA or H₂O₂ in acetic acid) .
  • Piperidine functionalization : Attach the thiophen-3-ylmethyl group via nucleophilic substitution or reductive amination. Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) may be used for aromatic ring modifications .
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How should researchers characterize the structural integrity of this compound?

Methodological Answer: Use a combination of:

  • Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., piperidine C-4 carboxamide at δ ~170 ppm; thiophene protons at δ 6.8–7.2 ppm) .
  • Mass spectrometry : High-resolution ESI-MS to verify molecular weight (calculated for C₁₃H₁₈N₂O₃S₂: ~338.08 g/mol).
  • X-ray crystallography (if crystalline): Resolve bond angles and stereochemistry, referencing COD database protocols .

Advanced Research Questions

Q. How can researchers optimize reaction yields when introducing the methylsulfonyl group?

Methodological Answer:

  • Reaction conditions : Test oxidizing agents (e.g., H₂O₂ vs. oxone) in polar aprotic solvents (DMF, DMSO) at 0–25°C. Evidence suggests H₂O₂ in acetic acid achieves >85% conversion .
  • Kinetic monitoring : Use in-situ FTIR or LC-MS to track intermediate formation and adjust stoichiometry.
  • Computational modeling : Apply density functional theory (DFT) to predict transition states and optimize activation energy (refer to ICReDD’s reaction path search methods) .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

  • Dose-response validation : Replicate assays (e.g., kinase inhibition) across multiple cell lines (HEK293, HeLa) with standardized protocols .
  • Metabolite profiling : Use LC-MS/MS to identify degradation products that may interfere with activity .
  • Machine learning : Train models on PubChem bioassay data to identify structural analogs with consistent activity trends, reducing false positives .

Q. How can computational tools improve the design of derivatives targeting specific receptors?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to receptors (e.g., serotonin 5-HT₃). Prioritize derivatives with ΔG < -8 kcal/mol .
  • QSAR modeling : Corlate electronic parameters (HOMO/LUMO gaps) with IC₅₀ values from experimental data. Validate with leave-one-out cross-validation (R² > 0.7) .

Key Recommendations

  • Experimental replication : Always cross-validate synthetic and biological data using orthogonal methods.
  • Interdisciplinary collaboration : Integrate synthetic chemistry with computational modeling to accelerate discovery .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.